1-Pentene, 2-(1-methylethyl) 1-Pentene, 2-(1-methylethyl)
Brand Name: Vulcanchem
CAS No.: 16746-02-4
VCID: VC20993609
InChI: InChI=1S/C8H16/c1-5-6-8(4)7(2)3/h7H,4-6H2,1-3H3
SMILES: CCCC(=C)C(C)C
Molecular Formula: C8H16
Molecular Weight: 112.21 g/mol

1-Pentene, 2-(1-methylethyl)

CAS No.: 16746-02-4

Cat. No.: VC20993609

Molecular Formula: C8H16

Molecular Weight: 112.21 g/mol

* For research use only. Not for human or veterinary use.

1-Pentene, 2-(1-methylethyl) - 16746-02-4

Specification

CAS No. 16746-02-4
Molecular Formula C8H16
Molecular Weight 112.21 g/mol
IUPAC Name 2-methyl-3-methylidenehexane
Standard InChI InChI=1S/C8H16/c1-5-6-8(4)7(2)3/h7H,4-6H2,1-3H3
Standard InChI Key QOUCFWFZPKWYRE-UHFFFAOYSA-N
SMILES CCCC(=C)C(C)C
Canonical SMILES CCCC(=C)C(C)C

Introduction

ParameterValue
Chemical Name1-Pentene, 2-(1-methylethyl)
CAS Number16746-02-4
Molecular FormulaC₈H₁₆
Molecular Weight112.215 g/mol
IUPAC Name2-methyl-3-methylidenehexane
European Community (EC) Number622-910-2
Standard InChIInChI=1S/C8H16/c1-5-6-8(4)7(2)3/h7H,4-6H2,1-3H3
Standard InChIKeyQOUCFWFZPKWYRE-UHFFFAOYSA-N

The compound is also known by several synonyms, including 2-isopropyl-1-pentene, 2-(1-methylethyl)-1-pentene, 2-Isopropylpent-1-ene, and 2-methyl-3-methylenehexane . These alternative names reflect different naming systems and conventions used in chemical nomenclature.

Chemical Structure and Composition

1-Pentene, 2-(1-methylethyl) features a carbon backbone with a total of eight carbon atoms. Its structure includes:

  • A pentene base (five-carbon chain) with a double bond at position 1

  • An isopropyl (1-methylethyl) substituent at position 2 of the pentene chain

  • The molecular structure can be represented by the SMILES notation: CCCC(=C)C(C)C

The compound belongs to the broader class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. While general pentenes have the formula C₅H₁₀ , this specific compound has additional carbon atoms from the isopropyl group, resulting in the formula C₈H₁₆.

Thermodynamic Properties

The thermodynamic properties of 1-Pentene, 2-(1-methylethyl) have been determined through various calculation methods and experimental measurements. These properties are crucial for understanding its behavior in chemical reactions and industrial processes.

Basic Thermodynamic Data

PropertyValueUnitSource/Method
Gibbs Free Energy of Formation (Δ₍G°)93.33kJ/molJoback Calculated
Enthalpy of Formation (Δ₍H° gas)-98.09kJ/molJoback Calculated
Enthalpy of Fusion (Δ₍usH°)10.36kJ/molJoback Calculated
Enthalpy of Vaporization (Δ₍apH°)32.42kJ/molJoback Calculated
Octanol-Water Partition Coefficient (logP)2.999-Crippen Calculated
Water Solubility (log₁₀WS)-2.78-Crippen Calculated

Critical Properties and Phase Transition Points

PropertyValueUnitSource/Method
Critical Temperature (T₍)552.61KJoback Calculated
Critical Pressure (P₍)2681.86kPaJoback Calculated
Critical Volume (V₍)0.460m³/kmolJoback Calculated
Boiling Point (T₍oil)378.56KJoback Calculated
Melting/Fusion Point (T₍us)149.20KJoback Calculated
McGowan Volume119.280ml/molMcGowan Calculated

Heat Capacity and Temperature Relationship

The heat capacity of 1-Pentene, 2-(1-methylethyl) in the gas phase varies with temperature as shown below:

Temperature (K)Heat Capacity (J/mol×K)
378.56217.59
407.57230.69
436.58243.26
465.59255.31
494.59266.87
523.60277.94
552.61288.55

These values were derived using the Joback calculation method and demonstrate the increasing heat capacity with rising temperature, which is typical for organic compounds.

Vapor Pressure Characteristics

The vapor pressure of 1-Pentene, 2-(1-methylethyl) increases with temperature according to the following relationship:

Temperature (K)Vapor Pressure (kPa)
280.881.33
296.613.10
312.346.51
328.0612.58
343.7922.64
359.5238.38
375.2561.80
390.9795.24
406.70141.25
422.43202.63

The vapor pressure can be calculated using the equation: ln(P₍vp) = A + B/(T + C), where the coefficients are A = 1.34742×10¹⁴, B = -3.03275×10³, and C = -5.08960×10¹. This equation is valid within the temperature range of 280.88 K to 422.43 K .

Applications and Uses

Organic Synthesis

Alkenes like 1-Pentene, 2-(1-methylethyl) are valuable in organic synthesis due to their reactive nature, particularly the carbon-carbon double bond. They can participate in various reactions including:

  • Polymerization reactions to form larger molecules

  • Addition reactions (hydrogenation, halogenation, hydration)

  • Oxidation reactions

  • Alkylation processes

Comparison with Related Compounds

1-Pentene, 2-(1-methylethyl) belongs to the broader alkene family. Its properties can be understood in relation to simpler pentene isomers and other branched alkenes.

Relation to Pentene Isomers

Standard pentenes (C₅H₁₀) include:

  • 1-Pentene (an alpha-olefin)

  • 2-Pentene (with cis and trans geometric isomers)

  • Branched isomers like 2-methylbut-1-ene, 3-methylbut-1-ene, and 2-methylbut-2-ene

1-Pentene, 2-(1-methylethyl) is more complex than these basic pentenes, containing an additional isopropyl group that changes its physical and chemical properties, including boiling point, density, and reactivity patterns.

Industrial Context of Related Compounds

While specific industrial production information for 1-Pentene, 2-(1-methylethyl) is limited in the search results, related compounds like 1-pentene are typically produced as byproducts of catalytic or thermal cracking of petroleum or during the production of ethylene and propylene via thermal cracking of hydrocarbon fractions .

Some related branched alkenes like isoamylene (2-methylbut-2-ene) are significant byproducts of deep catalytic cracking (DCC) operations in petroleum refineries and are used in the production of gasoline blending components .

Analytical Identification

The identification and characterization of 1-Pentene, 2-(1-methylethyl) typically rely on several analytical techniques:

  • Gas Chromatography (GC) often coupled with Mass Spectrometry (MS)

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Infrared (IR) spectroscopy for functional group identification

  • Kovats Retention Index values, which have been reported in the range of [744.40; 754.00]

These analytical data points help in the definitive identification of the compound in mixtures and for quality control purposes.

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